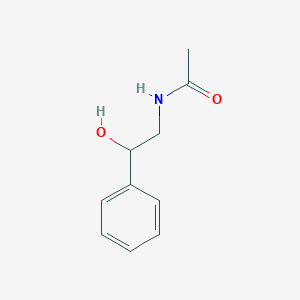

N-(2-hydroxy-2-phenylethyl)acetamide

Description

The exact mass of the compound N-(2-hydroxy-2-phenylethyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-hydroxy-2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCJYQYRPOJUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297124 | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3306-05-6 | |

| Record name | NSC114228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Core Properties and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide with demonstrated antifungal properties. Isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, this compound has shown notable activity against the plant pathogen Alternaria solani. This technical guide provides a comprehensive overview of the basic properties of N-(2-hydroxy-2-phenylethyl)acetamide, including its physicochemical characteristics, spectroscopic data, and known biological activities. Detailed experimental protocols for its isolation and antifungal evaluation are presented, alongside a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound for applications in agriculture and medicine.

Chemical and Physical Properties

N-(2-hydroxy-2-phenylethyl)acetamide is a molecule of interest due to its bioactive potential. While extensive experimental data on its physical properties are not widely published, its fundamental characteristics have been determined through its isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 3306-05-6 | |

| Appearance | Not explicitly reported; likely a solid at room temperature. | |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Data

The structure of N-(2-hydroxy-2-phenylethyl)acetamide was elucidated through comprehensive spectroscopic analysis. The following data is based on the findings from the isolation of the natural product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical shifts (δ) and multiplicities are referenced from the isolation study. | Chemical shifts (δ) are referenced from the isolation study. |

| Position | δ (ppm) |

| Phenyl-H | 7.25-7.40 (m) |

| -CH(OH)- | ~4.80 (dd) |

| -CH₂-NH- | ~3.30-3.50 (m) |

| -NH- | ~6.00 (t) |

| -OH | Variable |

| -C(O)CH₃ | ~1.95 (s) |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is critical in determining the elemental composition of a molecule.

| Technique | Ion | m/z (calculated) | m/z (found) |

| HR-ESIMS | [M+H]⁺ | 180.1025 | 180.1021 |

Infrared (IR) Spectroscopy

While the full spectrum from the original isolation is not available, characteristic absorption bands for the functional groups present in N-(2-hydroxy-2-phenylethyl)acetamide can be predicted.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (amide I) | 1630-1680 |

| N-H bend (amide II) | 1510-1570 |

| C-O stretch (alcohol) | 1050-1260 |

Experimental Protocols

The following sections detail the methodologies for the isolation of N-(2-hydroxy-2-phenylethyl)acetamide from its natural source and the evaluation of its antifungal activity. A proposed synthetic route is also provided.

Isolation from Diaporthe eucalyptorum KY-9

N-(2-hydroxy-2-phenylethyl)acetamide has been successfully isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9.[1]

3.1.1. Fungal Cultivation and Extraction

-

The endophytic fungus Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

-

Large-scale fermentation is carried out in Erlenmeyer flasks containing sterilized rice and water, inoculated with the fungal strain.

-

The cultures are incubated at room temperature for a specified period to allow for the production of secondary metabolites.

-

Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent such as ethyl acetate.

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

The crude extract is subjected to column chromatography on silica gel.

-

A solvent gradient system (e.g., petroleum ether-ethyl acetate or chloroform-methanol) is used to elute fractions with increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure N-(2-hydroxy-2-phenylethyl)acetamide.

Proposed Chemical Synthesis

3.2.1. N-Acetylation of 2-Amino-1-phenylethanol

-

Reactants: 2-amino-1-phenylethanol, acetic anhydride, and a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve 2-amino-1-phenylethanol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add the base to the solution.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain N-(2-hydroxy-2-phenylethyl)acetamide.

-

Antifungal Activity Assay

The antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani can be determined using a broth microdilution method to find the minimal inhibitory concentration (MIC).[1]

-

Preparation of Fungal Inoculum:

-

Alternaria solani is grown on potato dextrose agar (PDA) plates.

-

A spore suspension is prepared by flooding the surface of a mature culture with sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

-

The spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Broth Microdilution Assay:

-

The assay is performed in sterile 96-well microtiter plates.

-

A serial two-fold dilution of N-(2-hydroxy-2-phenylethyl)acetamide is prepared in potato dextrose broth (PDB).

-

Each well is inoculated with the standardized fungal spore suspension.

-

Positive (fungus in PDB without the compound) and negative (PDB only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Biological Activity and Potential Applications

Antifungal Activity

The primary reported biological activity of N-(2-hydroxy-2-phenylethyl)acetamide is its antifungal effect against the phytopathogenic fungus Alternaria solani.[1] A. solani is the causal agent of early blight in tomatoes and potatoes, leading to significant crop losses worldwide.

| Target Organism | Activity | MIC Value | Source |

| Alternaria solani | Antifungal | 50 µM | [1] |

Potential Mechanism of Action

The precise mechanism of antifungal action for N-(2-hydroxy-2-phenylethyl)acetamide has not been elucidated. However, many antifungal agents with amide functionalities exert their effects through the disruption of the fungal cell membrane integrity. It is hypothesized that this compound may interfere with ergosterol biosynthesis or directly interact with membrane components, leading to increased permeability and cell death. Further research, such as studies on sterol quantification, membrane leakage assays, and transcriptomics, is required to understand its specific molecular targets and signaling pathways.

Conclusion and Future Directions

N-(2-hydroxy-2-phenylethyl)acetamide represents a promising natural product with potential for development as a novel antifungal agent, particularly for agricultural applications. Its activity against Alternaria solani suggests it could be a lead compound for the development of new fungicides to combat early blight disease.

Future research should focus on:

-

Total Synthesis and Analogue Development: A robust and scalable synthetic route will enable the production of larger quantities for extensive testing and the creation of analogues with potentially improved efficacy and a broader spectrum of activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will provide a deeper understanding of its antifungal properties and could guide the design of more potent derivatives.

-

In Vivo Efficacy: Testing the compound's effectiveness in controlling early blight on host plants under greenhouse and field conditions is a critical next step.

-

Toxicology and Safety Assessment: A thorough evaluation of its toxicological profile is necessary to ensure its safety for environmental and potential commercial applications.

This technical guide provides a solid foundation for initiating such research endeavors, summarizing the current knowledge and outlining the necessary experimental frameworks.

References

An In-depth Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring both a hydroxyl and an acetamido group attached to a phenylethyl backbone, makes it a versatile molecule for further chemical modifications and a potential candidate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and key characterization data.

Chemical Structure and Properties

N-(2-hydroxy-2-phenylethyl)acetamide possesses a well-defined chemical structure, which is crucial for understanding its reactivity and potential biological activity.[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of N-(2-hydroxy-2-phenylethyl)acetamide

Molecular Formula: C₁₀H₁₃NO₂[1]

IUPAC Name: N-(2-hydroxy-2-phenylethyl)acetamide[1]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 116-118 °C | Estimated from similar compounds |

| Boiling Point | Decomposes | General observation for similar compounds |

| Solubility | Soluble in water, ethanol, and methanol. | Based on structural features |

Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide

The most common and efficient method for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide is the acylation of 2-amino-1-phenylethanol with acetic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of 2-amino-1-phenylethanol attacks the carbonyl carbon of acetic anhydride.

Synthesis Workflow

References

"N-(2-hydroxy-2-phenylethyl)acetamide" CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide with demonstrated antifungal properties. This technical guide provides a comprehensive overview of its chemical identity, nomenclature, and biological activity, with a focus on its potential applications in research and drug development. The information is presented to be a valuable resource for professionals in the fields of medicinal chemistry, natural product research, and mycology.

Chemical Identification and Nomenclature

The compound is systematically named N-(2-hydroxy-2-phenylethyl)acetamide. It is crucial to distinguish this compound from structurally similar molecules to ensure accurate research and development.

| Identifier | Value | Source |

| CAS Number | 3306-05-6 | Sigma-Aldrich |

| PubChem CID | 270963 | PubChem[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | Sigma-Aldrich |

| IUPAC Name | N-(2-hydroxy-2-phenylethyl)acetamide | PubChem[1] |

Synonyms:

-

Acetamide, N-(2-hydroxy-2-phenylethyl)-

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-hydroxy-2-phenylethyl)acetamide is provided below. These properties are essential for understanding its behavior in various experimental and physiological settings.

| Property | Value | Source |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (predicted) | - |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Biological Activity: Antifungal Properties

N-(2-hydroxy-2-phenylethyl)acetamide has been identified as a metabolite from the endophytic fungus Diaporthe eucalyptorum, isolated from the plant Melia azedarach.[1][2][3] Scientific studies have demonstrated its inhibitory activity against plant pathogenic fungi.

Antifungal Efficacy against Alternaria solani

Research has shown that N-(2-hydroxy-2-phenylethyl)acetamide exhibits significant antifungal activity against Alternaria solani, a causative agent of early blight in tomatoes and potatoes.[1][2][3]

| Pathogen | MIC Range (μM) | Source |

| Alternaria solani | 6.25 - 50 | Gao YQ, et al. (2020)[1][2][3] |

Experimental Protocols

The following sections detail the experimental procedures for the isolation of N-(2-hydroxy-2-phenylethyl)acetamide and the assessment of its antifungal activity, based on the methodologies reported in the scientific literature.

Isolation from Diaporthe eucalyptorum

N-(2-hydroxy-2-phenylethyl)acetamide is isolated from solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9.[1][2][3] The general workflow for its isolation is depicted below.

Caption: Workflow for the isolation of N-(2-hydroxy-2-phenylethyl)acetamide.

Detailed Protocol:

-

Fungal Culture: Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

-

Extraction: The fungal culture is extracted with an appropriate organic solvent (e.g., ethyl acetate) to obtain a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, typically including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani is determined by measuring the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol:

-

Preparation of Test Compound: A stock solution of N-(2-hydroxy-2-phenylethyl)acetamide is prepared and serially diluted to obtain a range of concentrations.

-

Inoculum Preparation: A suspension of Alternaria solani spores is prepared and standardized to a specific concentration.

-

Microdilution Assay: The assay is performed in a 96-well microplate. Each well contains a specific concentration of the test compound and the fungal spore suspension in a suitable broth medium.

-

Incubation: The microplate is incubated under conditions suitable for fungal growth (e.g., 25-28°C) for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Conclusion

N-(2-hydroxy-2-phenylethyl)acetamide represents a promising natural product with potential for development as an antifungal agent, particularly in the agricultural sector. This guide provides foundational information for researchers interested in exploring its synthesis, mechanism of action, and broader applications. Further studies are warranted to fully elucidate its therapeutic and commercial potential.

References

- 1. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of N-(2-hydroxy-2-phenylethyl)acetamide, a secondary metabolite with noteworthy antifungal properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source: An Endophytic Fungus

N-(2-hydroxy-2-phenylethyl)acetamide has been identified and isolated from the solid rice cultures of Diaporthe eucalyptorum KY-9.[1][2][3][4] This endophytic fungus was originally isolated from the healthy leaves of the chinaberry tree, Melia azedarach.[1] Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel, bioactive secondary metabolites and represent a promising frontier for the discovery of new therapeutic agents.[5]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Diaporthe eucalyptorum KY-9 and the subsequent extraction and isolation of N-(2-hydroxy-2-phenylethyl)acetamide, based on the protocol described by Gao et al. (2020).

Fungal Culture and Fermentation

The large-scale production of N-(2-hydroxy-2-phenylethyl)acetamide is achieved through solid-state fermentation of Diaporthe eucalyptorum KY-9.

Materials:

-

Potato Dextrose Agar (PDA)

-

Rice

-

Distilled water

-

Erlenmeyer flasks (500 mL)

-

Autoclave

-

Incubator

Protocol:

-

Activation of Fungal Strain: The Diaporthe eucalyptorum KY-9 strain is initially cultured on Potato Dextrose Agar (PDA) plates.

-

Seed Culture Preparation: A small piece of the mycelium from the PDA plate is transferred to a liquid medium and incubated to generate a seed culture.

-

Solid-State Fermentation:

-

Prepare the solid medium by adding 60 g of rice and 90 mL of distilled water to 500 mL Erlenmeyer flasks.

-

Sterilize the flasks containing the rice medium by autoclaving at 120°C for 30 minutes.

-

Inoculate the sterilized rice medium with the seed culture of Diaporthe eucalyptorum KY-9.

-

Incubate the cultures at 28°C for a period of three weeks.[1]

-

Extraction and Initial Fractionation

Following the incubation period, the fungal cultures are harvested, and a systematic extraction and fractionation process is employed to obtain a crude extract enriched with secondary metabolites.

Materials:

-

Methanol (MeOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Separatory funnel

Protocol:

-

Methanol Extraction: The entire solid rice culture is extracted four times with methanol (MeOH).

-

Solvent Evaporation: The methanol is removed from the combined extracts under vacuum using a rotary evaporator to yield a residue.

-

Solvent Partitioning:

-

The residue is dispersed in a 90% methanol/water solution.

-

This aqueous methanol solution is then extracted twice with petroleum ether to remove nonpolar compounds.

-

The aqueous methanol layer is diluted to 50% methanol/water.

-

This solution is subsequently extracted four times with ethyl acetate (EtOAc) to isolate compounds of medium polarity, including N-(2-hydroxy-2-phenylethyl)acetamide.

-

-

Crude Extract: The ethyl acetate fractions are combined and evaporated to dryness to yield a crude extract. From the initial fermentation, a crude extract of approximately 8.0 g is typically obtained.[1]

Isolation and Purification of N-(2-hydroxy-2-phenylethyl)acetamide

While the primary source, Gao et al. (2020), confirms the isolation of N-(2-hydroxy-2-phenylethyl)acetamide from the ethyl acetate extract, the specific, detailed chromatographic steps for its purification are not provided in the main body of the publication. The following is a generalized workflow that would typically be employed for the purification of such a compound from a complex fungal extract.

Generalized Protocol:

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase. A gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing in polarity with the addition of ethyl acetate and then methanol, is used to separate the components based on their polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing N-(2-hydroxy-2-phenylethyl)acetamide, as identified by Thin Layer Chromatography (TLC), may be further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution of the compound is monitored by a UV detector.

Quantitative Data

The study by Gao et al. (2020) reports the isolation of a group of compounds, including N-(2-hydroxy-2-phenylethyl)acetamide, from the crude ethyl acetate extract. However, the specific yield for N-(2-hydroxy-2-phenylethyl)acetamide is not individually reported. The overall crude ethyl acetate extract from the described fermentation process was 8.0 g.[1]

Biological Activity

N-(2-hydroxy-2-phenylethyl)acetamide has demonstrated antifungal activity against the plant pathogenic fungus Alternaria solani.[1][2][3][4] This fungus is the causal agent of early blight in tomatoes and potatoes.

| Bioactivity Data for a Group of Compounds Including N-(2-hydroxy-2-phenylethyl)acetamide | |

| Target Organism | Alternaria solani |

| Activity | Antifungal |

| Minimal Inhibitory Concentration (MIC) | 6.25 to 50 µM |

Note: The reported MIC value is for a group of compounds (1, 4, 6, and 7) isolated from Diaporthe eucalyptorum KY-9, with N-(2-hydroxy-2-phenylethyl)acetamide being compound 7.[1]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in Alternaria solani that are targeted by N-(2-hydroxy-2-phenylethyl)acetamide. Further research is required to elucidate its mechanism of action.

Below are diagrams illustrating the experimental workflows for the isolation of the compound.

Caption: General workflow for the extraction and isolation of N-(2-hydroxy-2-phenylethyl)acetamide.

Caption: Generalized steps for the chromatographic purification of the target compound.

References

- 1. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(2-hydroxy-2-phenylethyl)acetamide | 抗真菌剂 | MCE [medchemexpress.cn]

- 5. mdpi.com [mdpi.com]

Spectroscopic Analysis of N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-hydroxy-2-phenylethyl)acetamide and related compounds. Due to the limited availability of public data for the specific target compound, this guide presents a detailed analysis of closely related molecules to serve as a valuable reference for researchers in the field. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-(2-phenylethyl)acetamide | CDCl₃ | 7.38 - 7.20 (m, 5H, Ar-H), 5.50 (br s, 1H, NH), 3.55 (q, J=6.9 Hz, 2H, CH₂-N), 2.85 (t, J=7.2 Hz, 2H, Ar-CH₂), 1.98 (s, 3H, CO-CH₃) |

| N-(2-Hydroxy-1-methyl-2-phenylethyl)acetamide | - | Data not publicly available |

Table 2: ¹³C NMR Spectroscopic Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| N-(2-phenylethyl)acetamide | CDCl₃ | 170.1 (C=O), 139.1 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 126.6 (Ar-CH), 41.0 (CH₂-N), 35.8 (Ar-CH₂), 23.4 (CO-CH₃) |

| N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-acetamide | - | Data not publicly available |

Table 3: IR Spectroscopic Data of Related Compounds

| Compound | Technique | Key Absorptions (cm⁻¹) |

| N-(2-phenylethyl)acetamide | KBr Pellet | 3295 (N-H stretch), 3065 (Ar C-H stretch), 2930 (Alkyl C-H stretch), 1640 (C=O stretch, Amide I), 1555 (N-H bend, Amide II), 1455 (C-N stretch) |

| N-(2-hydroxyethyl)acetamide | - | Digitized spectrum not available |

Table 4: Mass Spectrometry Data of Related Compounds

| Compound | Ionization Method | Key m/z values |

| N-(2-phenylethyl)acetamide | Electron Ionization (EI) | 163 (M⁺), 104 ([C₈H₈]⁺), 91 ([C₇H₇]⁺, tropylium ion), 65, 43 ([CH₃CO]⁺) |

| N-(2-Hydroxy-1-methyl-2-phenylethyl)acetamide | Gas Chromatography (GC) | Full spectrum requires account |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The sample height in the tube should be approximately 5 cm.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 300-500 MHz) is used for analysis.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. For quantitative results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the protons of interest.[2]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., KBr, NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the clean salt plate is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then converted to a spectrum via a Fourier transform.

-

Data Processing : The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL range.[4] The solution must be free of any particulate matter.[4]

-

Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and a mass analyzer is used.

-

Ionization and Analysis : The sample solution is introduced into the ion source, where the molecules are ionized. In EI, a high-energy electron beam is used to ionize the molecules, often causing fragmentation.[5][6] The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[5][7]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

The Potential Biological Activities of N-(2-hydroxy-2-phenylethyl)acetamide and Related Compounds: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring compound isolated from the endophytic fungus Diaporthe eucalyptorum.[1][2] This discovery has spurred interest in its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the current scientific findings related to N-(2-hydroxy-2-phenylethyl)acetamide and a structurally similar compound, N-(2-hydroxyphenyl) acetamide, which has demonstrated significant anti-inflammatory and anti-arthritic effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and illustrating potential mechanisms of action.

Antifungal Activity of N-(2-hydroxy-2-phenylethyl)acetamide

N-(2-hydroxy-2-phenylethyl)acetamide has been identified as a promising antifungal agent. Research has demonstrated its inhibitory effects against the plant pathogenic fungus Alternaria solani.[1]

Quantitative Antifungal Data

The antifungal efficacy of N-(2-hydroxy-2-phenylethyl)acetamide was determined by assessing its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μM) | Reference |

| N-(2-hydroxy-2-phenylethyl)acetamide | Alternaria solani | 50 | [1] |

Experimental Protocol: Antifungal Susceptibility Testing

The following protocol outlines the methodology used to determine the antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani.

Materials:

-

N-(2-hydroxy-2-phenylethyl)acetamide

-

Alternaria solani culture

-

Potato Dextrose Broth (PDB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (for measuring optical density)

Procedure:

-

Preparation of Fungal Inoculum: Alternaria solani is cultured on Potato Dextrose Agar (PDA) plates. Spores are harvested and suspended in sterile saline solution containing 0.1% Tween 80. The spore suspension is adjusted to a final concentration of 1 × 10⁵ spores/mL.

-

Preparation of Test Compound: A stock solution of N-(2-hydroxy-2-phenylethyl)acetamide is prepared in DMSO. A series of twofold dilutions are then prepared in PDB to achieve the desired final concentrations.

-

Microdilution Assay: In a 96-well microplate, 100 μL of each dilution of the test compound is added to the wells.

-

Inoculation: 100 μL of the fungal spore suspension is added to each well, resulting in a final volume of 200 μL.

-

Controls:

-

Positive Control: Wells containing PDB and the fungal inoculum without the test compound.

-

Negative Control: Wells containing only PDB.

-

Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the fungal inoculum.

-

-

Incubation: The microplate is incubated at 28°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanism of Action

The precise mechanism of antifungal action for N-(2-hydroxy-2-phenylethyl)acetamide has not yet been elucidated. Further research is required to identify its molecular targets within the fungal cell.

Anti-inflammatory and Anti-arthritic Activities of N-(2-hydroxyphenyl) acetamide

A structurally related compound, N-(2-hydroxyphenyl) acetamide, has been investigated for its potential therapeutic effects in inflammatory conditions, specifically in a preclinical model of rheumatoid arthritis.

Quantitative Anti-inflammatory Data

Studies in adjuvant-induced arthritic rats have shown that N-(2-hydroxyphenyl) acetamide can significantly reduce the serum levels of pro-inflammatory cytokines.

| Treatment Group | Dose | Serum IL-1β Levels (pg/mL) | Serum TNF-α Levels (pg/mL) | Reference |

| Arthritic Control | - | Data not quantified in abstract | Data not quantified in abstract | [3][4] |

| N-(2-hydroxyphenyl) acetamide | 5 mg/kg | Significantly decreased (P < 0.05) | Significantly decreased (P < 0.05) | [3][4] |

| N-(2-hydroxyphenyl) acetamide | 10 mg/kg | Significantly decreased | Significantly decreased | [5] |

Note: The referenced abstracts state a significant decrease but do not provide specific quantitative values for cytokine levels.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

The following protocol describes the methodology used to evaluate the anti-arthritic effects of N-(2-hydroxyphenyl) acetamide.

Objective: To assess the anti-inflammatory and anti-arthritic efficacy of N-(2-hydroxyphenyl) acetamide in a rat model of adjuvant-induced arthritis.

Animals: Female Sprague-Dawley rats.

Materials:

-

N-(2-hydroxyphenyl) acetamide

-

Heat-killed Mycobacterium tuberculosis (adjuvant)

-

Indomethacin (positive control)

-

Complete Freund's Adjuvant (CFA)

-

Paw volume measurement instrument (plethysmometer)

-

ELISA kits for IL-1β and TNF-α

Procedure:

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

-

Treatment:

-

Animals are divided into different groups: normal control, arthritic control, N-(2-hydroxyphenyl) acetamide-treated (e.g., 5 mg/kg and 10 mg/kg), and positive control (e.g., indomethacin).

-

Treatment is administered daily via intraperitoneal injection, starting from the day of adjuvant injection.

-

-

Assessment of Arthritis:

-

Paw Edema: The volume of the injected paw is measured at regular intervals using a plethysmometer to assess the degree of inflammation.

-

Body Weight: Changes in body weight are monitored throughout the experiment.

-

Arthritic Score: A macroscopic scoring system is used to evaluate the severity of arthritis in the paws.

-

-

Biochemical Analysis: At the end of the study, blood samples are collected. Serum is separated to measure the concentrations of pro-inflammatory cytokines (IL-1β and TNF-α) using ELISA kits.

-

Histopathological Analysis: The joints are collected, fixed, and processed for histopathological examination to assess synovial inflammation, cartilage erosion, and bone resorption.

Proposed Signaling Pathway

The anti-inflammatory effects of N-(2-hydroxyphenyl) acetamide are thought to be mediated, at least in part, through the suppression of Toll-like receptor (TLR) signaling. TLRs, particularly TLR-2 and TLR-4, are key pattern recognition receptors that play a crucial role in the innate immune response and the subsequent inflammatory cascade in rheumatoid arthritis.

Caption: Proposed inhibitory mechanism of N-(2-hydroxyphenyl) acetamide on the TLR signaling pathway.

Future Directions and Conclusion

N-(2-hydroxy-2-phenylethyl)acetamide and its related compound, N-(2-hydroxyphenyl) acetamide, present intriguing possibilities for the development of new therapeutic agents. The antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide warrants further investigation to elucidate its mechanism of action and to explore its efficacy against a broader range of fungal pathogens. For N-(2-hydroxyphenyl) acetamide, the promising anti-inflammatory and anti-arthritic data from preclinical models suggest its potential as a lead compound for the development of novel treatments for inflammatory diseases. Future studies should focus on optimizing its structure to enhance potency and selectivity, as well as conducting more extensive preclinical safety and efficacy evaluations. This whitepaper provides a foundational overview to encourage and guide further research into this interesting class of molecules.

References

- 1. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Antifungal Mechanism of N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide for Researchers

Abstract

N-(2-hydroxy-2-phenylethyl)acetamide, a natural product isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, has demonstrated notable antifungal activity against the plant pathogen Alternaria solani.[1][2][3] As research into novel antifungal agents becomes increasingly critical, understanding the mechanism of action of such compounds is paramount for their potential development as biopesticides or therapeutic agents. This technical guide provides a speculative yet scientifically grounded exploration of the potential mechanisms through which N-(2-hydroxy-2-phenylethyl)acetamide may exert its antifungal effects. We present several plausible hypotheses based on the compound's chemical structure and the known mechanisms of other fungal metabolites. Furthermore, this document outlines detailed experimental protocols and data presentation frameworks to guide researchers in systematically investigating these hypotheses.

Introduction

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health. Natural products from microbial sources, such as endophytic fungi, represent a promising reservoir of novel bioactive compounds with unique mechanisms of action. N-(2-hydroxy-2-phenylethyl)acetamide is one such compound, identified as a metabolite of Diaporthe eucalyptorum KY-9, an endophyte associated with Melia azedarach.[3] While its in vitro antifungal activity against Alternaria solani has been established, the underlying molecular mechanism remains unelucidated.[1][2][3]

This guide aims to bridge this knowledge gap by proposing several speculative mechanisms of action for N-(2-hydroxy-2-phenylethyl)acetamide. These hypotheses are formulated based on an analysis of its chemical structure—a substituted phenylethylamine with an acetamide group—and by drawing parallels with the mechanisms of other known antifungal agents, including co-metabolites from Diaporthe eucalyptorum. The proposed mechanisms center on three primary fungal targets: the cell membrane, the cell wall, and specific metabolic pathways. For each hypothesis, we provide a detailed roadmap of experimental protocols that can be employed for its validation.

Known Biological Activity and Physicochemical Properties

To date, the primary reported biological activity of N-(2-hydroxy-2-phenylethyl)acetamide is its antifungal effect against Alternaria solani. Quantitative data regarding its potency, such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), are not yet widely published. The compound was isolated alongside several other metabolites from Diaporthe eucalyptorum, some of which also exhibited antifungal properties.

| Compound Information | |

| IUPAC Name | N-(2-hydroxy-2-phenylethyl)acetamide |

| Source Organism | Diaporthe eucalyptorum KY-9 |

| Known Biological Activity | Antifungal against Alternaria solani[1][2][3] |

| Co-metabolites with Antifungal Activity | Cytosporone C, 1-(4-hydroxyphenyl)ethane-1,2-diol[3] |

Speculative Mechanisms of Action

Based on its chemical structure and the common modes of action of natural antifungal compounds, we propose three primary speculative mechanisms for N-(2-hydroxy-2-phenylethyl)acetamide.

Hypothesis 1: Disruption of Fungal Cell Membrane Integrity via Ergosterol Binding

The presence of a lipophilic phenyl group and a hydroxyl group in N-(2-hydroxy-2-phenylethyl)acetamide suggests potential interactions with the fungal cell membrane. A related compound, 2-chloro-N-phenylacetamide, has been proposed to act by binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption. A similar mechanism could be plausible for N-(2-hydroxy-2-phenylethyl)acetamide.

Hypothesis 2: Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall, composed primarily of chitin and glucans, is a validated target for antifungal agents. The acetamide moiety of N-(2-hydroxy-2-phenylethyl)acetamide could potentially interfere with the enzymes responsible for cell wall biosynthesis, such as chitin synthase. This would lead to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

Hypothesis 3: Interference with a Key Metabolic Pathway

N-(2-hydroxy-2-phenylethyl)acetamide could act as an inhibitor of a crucial fungal enzyme involved in a vital metabolic pathway. Given its structure, it might mimic a natural substrate and act as a competitive inhibitor. Potential targets could include enzymes in amino acid biosynthesis or central carbon metabolism that are essential for fungal growth and survival.

Proposed Experimental Protocols for Mechanism of Action Studies

To systematically investigate the proposed mechanisms, a series of in vitro experiments are recommended.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani.

Methodology:

-

Inoculum Preparation: Culture A. solani on potato dextrose agar (PDA) at 25°C for 7 days. Prepare a spore suspension in sterile saline and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

-

Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of N-(2-hydroxy-2-phenylethyl)acetamide in RPMI-1640 medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

-

Inoculation: Add the standardized spore suspension to each well. Include a positive control (a known antifungal like amphotericin B), a negative control (no compound), and a sterility control (no spores).

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

-

MFC Determination: Aliquots from wells with no visible growth are plated on PDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Ergosterol Binding Assay

Objective: To determine if N-(2-hydroxy-2-phenylethyl)acetamide interacts with ergosterol.

Methodology:

-

Perform the broth microdilution assay as described in 4.1.

-

In a parallel experiment, supplement the RPMI-1640 medium with exogenous ergosterol (e.g., 200 µg/mL).

-

Determine the MIC of N-(2-hydroxy-2-phenylethyl)acetamide in the presence and absence of ergosterol.

-

Interpretation: A significant increase in the MIC in the presence of ergosterol suggests that the compound's antifungal activity is antagonized by ergosterol, indicating a potential interaction.

Cell Membrane Integrity Assay

Objective: To assess if N-(2-hydroxy-2-phenylethyl)acetamide causes damage to the fungal cell membrane.

Methodology:

-

Propidium Iodide (PI) Staining: Treat A. solani spores with N-(2-hydroxy-2-phenylethyl)acetamide at its MIC and 2x MIC for several hours.

-

Add PI solution to the treated spores. PI is a fluorescent dye that can only enter cells with compromised membranes.

-

Analyze the spores using fluorescence microscopy or flow cytometry.

-

Interpretation: An increase in the percentage of PI-positive cells in the treated group compared to the control group indicates membrane damage.

Cell Wall Integrity Assay

Objective: To investigate the effect of N-(2-hydroxy-2-phenylethyl)acetamide on the fungal cell wall.

Methodology:

-

Sorbitol Protection Assay: Perform the MIC assay in two sets of 96-well plates. In one set, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

-

Interpretation: If the compound targets the cell wall, the presence of an osmotic stabilizer will rescue the fungal cells, resulting in a significantly higher MIC compared to the medium without sorbitol.

-

Chitin Staining: Treat fungal mycelia with the compound and stain with Calcofluor White, a fluorescent dye that binds to chitin. Observe under a fluorescence microscope for any abnormalities in chitin distribution or cell morphology.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Antifungal Activity of N-(2-hydroxy-2-phenylethyl)acetamide against A. solani

| Compound | MIC (µg/mL) | MFC (µg/mL) |

| N-(2-hydroxy-2-phenylethyl)acetamide | [Experimental Value] | [Experimental Value] |

| Positive Control (e.g., Amphotericin B) | [Experimental Value] | [Experimental Value] |

Table 2: Effect of Exogenous Ergosterol on the MIC of N-(2-hydroxy-2-phenylethyl)acetamide

| Compound | MIC without Ergosterol (µg/mL) | MIC with Ergosterol (µg/mL) | Fold Change in MIC |

| N-(2-hydroxy-2-phenylethyl)acetamide | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Positive Control (e.g., Amphotericin B) | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Table 3: Cell Membrane Damage Assessed by Propidium Iodide Staining

| Treatment | Concentration | % PI-Positive Cells (Mean ± SD) |

| Untreated Control | - | [Experimental Value] |

| N-(2-hydroxy-2-phenylethyl)acetamide | MIC | [Experimental Value] |

| N-(2-hydroxy-2-phenylethyl)acetamide | 2x MIC | [Experimental Value] |

| Positive Control (e.g., Nystatin) | MIC | [Experimental Value] |

Conclusion

While the precise mechanism of action of N-(2-hydroxy-2-phenylethyl)acetamide remains to be elucidated, this guide provides a foundational framework for its investigation. The proposed hypotheses—disruption of the cell membrane, inhibition of cell wall synthesis, and interference with metabolic pathways—are based on sound scientific principles and the structural characteristics of the molecule. The detailed experimental protocols offer a clear path forward for researchers to systematically test these hypotheses. The insights gained from such studies will be invaluable in assessing the potential of N-(2-hydroxy-2-phenylethyl)acetamide as a lead compound for the development of new and effective antifungal agents.

References

- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Antifungal Metabolites from the Melia azedarach-Associated Fungus Diaporthe eucalyptorum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of N-(2-hydroxy-2-phenylethyl)acetamide Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-hydroxy-2-phenylethyl)acetamide core structure represents a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the discovery of derivatives and analogs of this compound, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide and its analogs are a class of compounds that have garnered interest in drug discovery due to their diverse pharmacological potential. The core structure, characterized by a phenylethylamine backbone with a hydroxyl group at the benzylic position and an acetamide moiety on the nitrogen atom, provides a key framework for structural modifications to modulate biological activity.

Initial investigations have revealed that compounds based on this scaffold exhibit a variety of effects, including antifungal and anti-inflammatory properties. The inherent chirality of the core structure, with a stereocenter at the hydroxyl-bearing carbon, also presents opportunities for stereoselective synthesis and evaluation, which can be critical for optimizing therapeutic efficacy and reducing off-target effects. This guide will explore the landscape of N-(2-hydroxy-2-phenylethyl)acetamide derivatives, from their synthesis to their biological activities and potential therapeutic applications.

Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide and Its Derivatives

The synthesis of the N-(2-hydroxy-2-phenylethyl)acetamide core and its derivatives can be achieved through several synthetic routes. A common approach involves the acylation of a 2-amino-1-phenylethanol precursor.

General Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide

A straightforward method for the synthesis of the parent compound involves the reaction of 2-amino-1-phenylethanol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base to neutralize the acid byproduct.

Synthesis of Derivatives

The synthesis of derivatives and analogs can be accomplished by modifying either the acyl group or the phenyl ring of the core structure.

A versatile method for the synthesis of a variety of N-acyl derivatives is the Schotten-Baumann reaction. This involves the reaction of an amine with an acid chloride under biphasic conditions with an aqueous base. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized using this method.

Modern amide coupling reagents offer a mild and efficient alternative for the synthesis of derivatives. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (HOBt), can be used to couple a variety of carboxylic acids to the 2-amino-1-phenylethanol core.

Biological Activities and Quantitative Data

Derivatives of N-(2-hydroxy-2-phenylethyl)acetamide have been investigated for a range of biological activities. This section summarizes the key findings and presents quantitative data in a tabular format for easy comparison.

Antifungal Activity

The N-(2-hydroxy-2-phenylethyl)acetamide scaffold has been identified as a promising starting point for the development of novel antifungal agents. The parent compound itself has been isolated from the endophytic fungus Diaporthe eucalyptorum and exhibits activity against Alternaria solani[1]. Further studies on synthetic derivatives have explored their efficacy against a range of fungal pathogens.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | --INVALID-LINK-- |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | --INVALID-LINK-- |

| 2-chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | --INVALID-LINK-- |

| Benzimidazole-based acetamide derivative (2p) | Candida krusei | 125 | --INVALID-LINK-- |

| Benzimidazole-based acetamide derivative (2s) | Candida krusei | 125 | --INVALID-LINK-- |

| Benzimidazole-based acetamide derivative (2t) | Candida krusei | 125 | --INVALID-LINK-- |

| Benzimidazole-based acetamide derivative (2u) | Candida krusei | 125 | --INVALID-LINK-- |

| Nicotinamide derivative (16g) | Candida albicans SC5314 | 0.25 | --INVALID-LINK-- |

| Nicotinamide derivative (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 | --INVALID-LINK-- |

| Triazole with phenylethynyl pyrazole side chain (6c) | Fluconazole-resistant C. albicans | 4.0 | [2] |

Anti-inflammatory Activity

A closely related analog, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5][6] This suggests that derivatives of the core N-(2-hydroxy-2-phenylethyl)acetamide structure may also possess potent anti-inflammatory activity.

| Compound | Assay | IC50 (µM) | Reference |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide (3c) | Carrageenan-induced paw edema | - | [7] |

| Polysubstituted Pyrazole (10) | COX-2 Inhibition | 0.72 | [8] |

| Polysubstituted Pyrazole (27) | COX-2 Inhibition | 0.76 | [8] |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC) | NO production in RAW 264.7 cells | - | [9] |

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source, although significant activity was reported.

Signaling Pathways and Mechanism of Action

The biological activities of N-(2-hydroxy-2-phenylethyl)acetamide derivatives are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related acetamide compounds are, at least in part, attributable to the downregulation of key pro-inflammatory cytokines. The reduction in IL-1β and TNF-α levels suggests an interference with inflammatory signaling cascades, potentially involving the inhibition of transcription factors such as NF-κB or the modulation of upstream signaling components like MAP kinases.

Another potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[10]

Antifungal Mechanism of Action

The precise molecular mechanisms underlying the antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide derivatives are still under investigation. However, for some acetamide derivatives, it is suggested that they may act by disrupting the fungal cell membrane, potentially by interacting with ergosterol, a key component of the fungal membrane. Another proposed mechanism is the inhibition of essential fungal enzymes, such as those involved in cell wall biosynthesis or DNA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-(2-hydroxy-2-phenylethyl)acetamide derivatives.

Synthesis Protocol: Amide Coupling

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration for sporulation.

-

Harvest the fungal spores or cells and suspend them in sterile saline.

-

Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Further dilute the inoculum to the final testing concentration (typically 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is for measuring the effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

-

-

Calculation:

-

The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Conclusion and Future Directions

The N-(2-hydroxy-2-phenylethyl)acetamide scaffold has proven to be a valuable template for the discovery of new bioactive molecules with potential therapeutic applications in treating fungal infections and inflammatory diseases. The synthetic accessibility of this core structure allows for the generation of diverse libraries of analogs, facilitating structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on several key aspects:

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

-

Stereoselective Synthesis and Evaluation: Given the chiral nature of the core, the synthesis and biological evaluation of individual enantiomers are warranted to explore potential differences in activity and toxicity.

-

Expansion of Therapeutic Applications: The diverse biological activities observed suggest that this scaffold may be applicable to other therapeutic areas, which should be explored through broader screening efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Efficacy of N-(2-Hydroxyphenyl) Acetamide against Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. archivepp.com [archivepp.com]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

"N-(2-hydroxy-2-phenylethyl)acetamide" literature review and background

A comprehensive review of the isolation, characterization, and biological activity of N-(2-hydroxy-2-phenylethyl)acetamide, a promising antifungal compound of natural origin.

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide that has garnered attention for its antifungal properties. Isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, this compound has demonstrated notable activity against the plant pathogen Alternaria solani, the causative agent of early blight in various crops. This technical guide provides a detailed overview of the current scientific literature on N-(2-hydroxy-2-phenylethyl)acetamide, focusing on its chemical properties, biological activity, and the experimental methodologies used for its study.

Chemical and Physical Properties

N-(2-hydroxy-2-phenylethyl)acetamide is a compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its chemical structure features a phenyl group, a hydroxyl group, and an acetamide moiety.

Table 1: Physicochemical Properties of N-(2-hydroxy-2-phenylethyl)acetamide

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| CAS Number | 3306-05-6 | [1] |

Spectroscopic data are crucial for the structural elucidation and identification of N-(2-hydroxy-2-phenylethyl)acetamide. The following data have been reported:

Table 2: Spectroscopic Data for N-(2-hydroxy-2-phenylethyl)acetamide

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Data not explicitly available in the reviewed literature. |

| ¹³C NMR | Data not explicitly available in the reviewed literature. |

| ESI-MS | Data not explicitly available in the reviewed literature. |

Note: While the primary literature confirms structural elucidation by NMR and ESI-MS, specific spectral data were not publicly available in the reviewed sources.

Biological Activity: Antifungal Properties

The most significant biological activity reported for N-(2-hydroxy-2-phenylethyl)acetamide is its antifungal action.

Activity against Alternaria solani

Research has shown that N-(2-hydroxy-2-phenylethyl)acetamide exhibits inhibitory activity against the phytopathogenic fungus Alternaria solani.[2]

Table 3: Antifungal Activity of N-(2-hydroxy-2-phenylethyl)acetamide against Alternaria solani

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 50 µM | [2] |

The mechanism of action for its antifungal properties has not yet been elucidated and remains an area for future research.

Experimental Protocols

Isolation and Purification of N-(2-hydroxy-2-phenylethyl)acetamide

The following protocol is based on the methodology described for the isolation of N-(2-hydroxy-2-phenylethyl)acetamide from Diaporthe eucalyptorum KY-9.[2]

Workflow for Isolation and Purification

Caption: Isolation workflow for N-(2-hydroxy-2-phenylethyl)acetamide.

-

Fungal Culture: Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

-

Extraction: The fermented rice culture is repeatedly extracted with ethyl acetate. The resulting organic solvent is then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to multiple chromatographic steps for purification. This typically involves:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure N-(2-hydroxy-2-phenylethyl)acetamide.

-

Antifungal Susceptibility Testing

The antifungal activity is determined using a broth microdilution method.

Workflow for Antifungal Assay

References

Methodological & Application

Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The presented method is a straightforward and efficient N-acetylation of 2-amino-1-phenylethanol using acetic anhydride under solvent-free and catalyst-free conditions. This approach offers high yields, operational simplicity, and aligns with the principles of green chemistry. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway.

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The structural motif of a hydroxyl group and an amide spaced by a phenylethyl backbone is found in various pharmacologically active compounds. Efficient and selective synthesis of this scaffold is therefore crucial for the exploration of new chemical entities. The protocol described herein details a chemoselective N-acetylation that preferentially acylates the amino group over the hydroxyl group of 2-amino-1-phenylethanol.

Reaction Scheme

The synthesis proceeds via the N-acetylation of the primary amine in 2-amino-1-phenylethanol with acetic anhydride to form the corresponding acetamide.

Caption: Reaction scheme for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide based on general procedures for N-acetylation of amino alcohols[1].

| Parameter | Value | Notes |

| Starting Material | 2-Amino-1-phenylethanol | 1.0 equivalent |

| Acetylating Agent | Acetic Anhydride | 1.2 equivalents |

| Catalyst | None | The reaction proceeds efficiently without a catalyst. |

| Solvent | None | This protocol is performed under solvent-free conditions. |

| Reaction Temperature | Room Temperature | The reaction is typically exothermic and proceeds well at ambient temperature. |

| Reaction Time | 5 - 15 minutes | Reaction completion can be monitored by Thin Layer Chromatography (TLC). |

| Expected Yield | 85 - 90% | Isolated yield after purification. |

Experimental Protocol

Materials:

-

2-Amino-1-phenylethanol (1.00 g, 7.29 mmol)

-

Acetic Anhydride (0.89 g, 0.82 mL, 8.75 mmol)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography (if necessary)

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (1.00 g, 7.29 mmol).

-

Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (0.82 mL, 8.75 mmol) dropwise to the flask over a period of 5 minutes. An exothermic reaction may be observed.

-

Reaction: Continue stirring the mixture at room temperature for an additional 10-15 minutes. The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Workup:

-

Once the reaction is complete, add deionized water (20 mL) to the flask to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(2-hydroxy-2-phenylethyl)acetamide.

-

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

2-Amino-1-phenylethanol is an irritant. Avoid contact with skin and eyes.

Experimental Workflow

Caption: Workflow for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide.

References

Application Note: Purification of N-(2-hydroxy-2-phenylethyl)acetamide by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-(2-hydroxy-2-phenylethyl)acetamide using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of the molecule, both a standard reversed-phase HPLC method for general purification and a chiral HPLC method for the separation of enantiomers are presented. These protocols are designed to serve as a comprehensive guide for researchers in drug development and organic synthesis, enabling the isolation of high-purity N-(2-hydroxy-2-phenylethyl)acetamide.

Introduction